N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride, AldrichCPR
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Overview
Description
N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of benzamide and contains a piperidine ring, which is a six-membered heterocyclic compound containing nitrogen. This compound is often used in the synthesis of various pharmaceuticals and as a reagent in chemical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride typically begins with piperidine and benzamide derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions including amide formation, methylation, and hydrochloride salt formation.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis and chemical research.
Biology: The compound is used in biological studies to understand molecular interactions and pathways.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic applications.
Industry: The compound finds applications in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives, N-Methyl-N-(piperidin-4-yl)methanesulfonamide, and other benzamide derivatives.
Uniqueness: The presence of the piperidine ring and the specific substitution pattern on the benzamide moiety contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-3-piperidin-4-ylbenzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10;;/h2-4,9-10,15H,5-8H2,1H3,(H,14,16);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBIINDDMDXZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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